molecular formula C14H17NO3 B2988947 5,8-Dimethoxy-2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol CAS No. 1241332-34-2

5,8-Dimethoxy-2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol

Cat. No. B2988947
CAS RN: 1241332-34-2
M. Wt: 247.294
InChI Key: IBJJFQNDIQBGJC-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol, also known as L-Stepholidine (L-SPD), is a natural alkaloid isolated from the Chinese herb Stephania intermedia. L-SPD has been shown to have potential therapeutic effects on various diseases due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of L-SPD involves the modulation of neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. L-SPD acts as a partial agonist at dopamine D1 and D2 receptors, which increases the release of dopamine in the brain. L-SPD also acts as an antagonist at serotonin 5-HT2A receptors, which reduces the activity of serotonin in the brain. Furthermore, L-SPD has been shown to modulate the activity of glutamate receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
L-SPD has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter systems, the reduction of oxidative stress, and the inhibition of inflammatory responses. Studies have shown that L-SPD can increase the levels of antioxidant enzymes in the brain, which reduces oxidative stress and protects against neurodegeneration. L-SPD has also been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

L-SPD has several advantages for lab experiments, including its unique chemical structure and mechanism of action, which make it a promising candidate for the treatment of various diseases. However, there are also limitations to the use of L-SPD in lab experiments, including its low solubility in water and the need for specialized equipment for its synthesis and purification.

Future Directions

There are several future directions for the study of L-SPD, including the development of more efficient synthesis methods, the investigation of its potential therapeutic effects in other diseases, and the exploration of its mechanism of action at the molecular level. In addition, the use of L-SPD in combination with other drugs may enhance its therapeutic effects and reduce its limitations in lab experiments.

Synthesis Methods

The synthesis of L-SPD involves several steps, including the extraction of raw materials, purification, and chemical reactions. The raw materials used for the synthesis of L-SPD are 3,4-dimethoxyphenethylamine, propargyl bromide, and tetrahydroisoquinoline. The chemical reactions involved in the synthesis include the alkylation of 3,4-dimethoxyphenethylamine with propargyl bromide, followed by the reduction of the resulting compound with sodium borohydride. The final step involves the condensation of the reduced compound with tetrahydroisoquinoline to form L-SPD.

Scientific Research Applications

L-SPD has been extensively studied for its therapeutic potential in various diseases, including Parkinson's disease, schizophrenia, and drug addiction. Studies have shown that L-SPD can improve motor function and reduce the symptoms of Parkinson's disease by increasing the levels of dopamine in the brain. L-SPD has also been shown to have antipsychotic effects by modulating the activity of dopamine and serotonin receptors in the brain. In addition, L-SPD has been found to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

5,8-dimethoxy-2-prop-2-ynyl-3,4-dihydro-1H-isoquinolin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-4-7-15-8-10-12(17-2)5-6-13(18-3)14(10)11(16)9-15/h1,5-6,11,16H,7-9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJJFQNDIQBGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CN(CC(C2=C(C=C1)OC)O)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dimethoxy-2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol

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